molecular formula C12H6Cl2FN3O3 B14362006 N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide CAS No. 95729-12-7

N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide

Cat. No.: B14362006
CAS No.: 95729-12-7
M. Wt: 330.10 g/mol
InChI Key: KISXECZFFWGBQK-UHFFFAOYSA-N
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Description

N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide: is a synthetic organic compound that features a pyridine ring substituted with dichloro groups and a benzamide moiety substituted with fluoro and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and nitro groups on the benzamide moiety enhances its reactivity and potential for diverse applications .

Properties

CAS No.

95729-12-7

Molecular Formula

C12H6Cl2FN3O3

Molecular Weight

330.10 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide

InChI

InChI=1S/C12H6Cl2FN3O3/c13-6-3-9(14)11(16-5-6)17-12(19)8-2-1-7(15)4-10(8)18(20)21/h1-5H,(H,16,17,19)

InChI Key

KISXECZFFWGBQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)NC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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